2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC8649973
Molecular Formula: C19H18FN3O2S2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18FN3O2S2 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C19H18FN3O2S2/c1-4-9-23-18(25)16-14(12-5-7-13(20)8-6-12)10-26-17(16)21-19(23)27-11-15(24)22(2)3/h4-8,10H,1,9,11H2,2-3H3 |
| Standard InChI Key | GESSJIRKOVJTRK-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1CC=C |
| Canonical SMILES | CN(C)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1CC=C |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₉H₁₈FN₃O₂S₂, with a molecular weight of 403.5 g/mol. Its IUPAC name, 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N,N-dimethylacetamide, reflects its intricate architecture:
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Thieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a thiophene ring (five-membered sulfur-containing ring) and a pyrimidine ring (six-membered di-nitrogen ring) .
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4-Fluorophenyl substituent: A benzene ring with a fluorine atom at the para position, enhancing electronic stability and lipophilicity .
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Prop-2-en-1-yl (allyl) group: A three-carbon unsaturated side chain that may influence reactivity and steric interactions.
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Dimethylacetamide sulfanyl linker: A sulfur-containing acetamide derivative providing hydrogen-bonding capabilities and solubility modulation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₂S₂ | |
| Molecular Weight | 403.5 g/mol | |
| IUPAC Name | 2-[5-(4-fluorophenyl)-4-oxo... | |
| Canonical SMILES | CN(C)C(=O)CSC1=NC2=C(C(=CS... | |
| PubChem CID | 1186219 |
Synthesis and Synthetic Strategy
Multi-Step Organic Synthesis
The synthesis of this compound likely follows a multi-step protocol common to thieno[2,3-d]pyrimidine derivatives . A proposed pathway includes:
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Core Formation: Construction of the thieno[2,3-d]pyrimidine scaffold via cyclization of a thiophene precursor with a pyrimidine-building reagent (e.g., urea or thiourea) under acidic or basic conditions .
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Substituent Introduction:
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4-Fluorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the fluorinated aryl moiety.
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Allyl Side Chain: Alkylation or nucleophilic substitution at the N3 position of the pyrimidine ring.
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Sulfanyl-Acetamide Functionalization: Thiolation at the C2 position followed by reaction with N,N-dimethylchloroacetamide to install the sulfanyl-acetamide group.
Table 2: Hypothetical Reaction Conditions
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | POCl₃, DMF, 80–100°C |
| 2a | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O |
| 2b | Alkylation | Allyl bromide, K₂CO₃, DMF |
| 3 | Thiolation & Acylation | NaSH, then ClCOCH₂N(CH₃)₂ |
Purification and Characterization
Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%). Structural confirmation employs:
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NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and integration ratios.
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Mass Spectrometry: High-resolution MS to confirm molecular ion peaks.
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X-ray Crystallography: For unambiguous solid-state structure determination (data unavailable) .
Biological Activities and Mechanistic Insights
While direct biological data for this compound is limited, structural analogs provide clues to potential activities:
Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives demonstrate Aurora kinase inhibition, disrupting cell cycle progression in cancer cells . The electron-deficient pyrimidine ring in the target molecule could act as a kinase ATP-binding site competitor, though experimental validation is needed .
Anti-Inflammatory Activity
Fluorinated aryl groups enhance COX-2 selectivity in nonsteroidal anti-inflammatory drugs (NSAIDs) . The 4-fluorophenyl substituent may position this compound as a COX-2 inhibitor, warranting investigation into anti-inflammatory efficacy .
Table 3: Hypothetical Biological Targets
Comparison with Structural Analogs
Thieno[2,3-d]Pyrimidine Variants
N,N-Dimethylacetamide Derivatives
Table 4: Comparative Analysis of Analogues
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